

Introduction: The Structural Elucidation of a Key Heterocyclic Building Block

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Compound of Interest

Compound Name: 4-Amino-2,3-dibromopyridine

CAS No.: 861023-90-7

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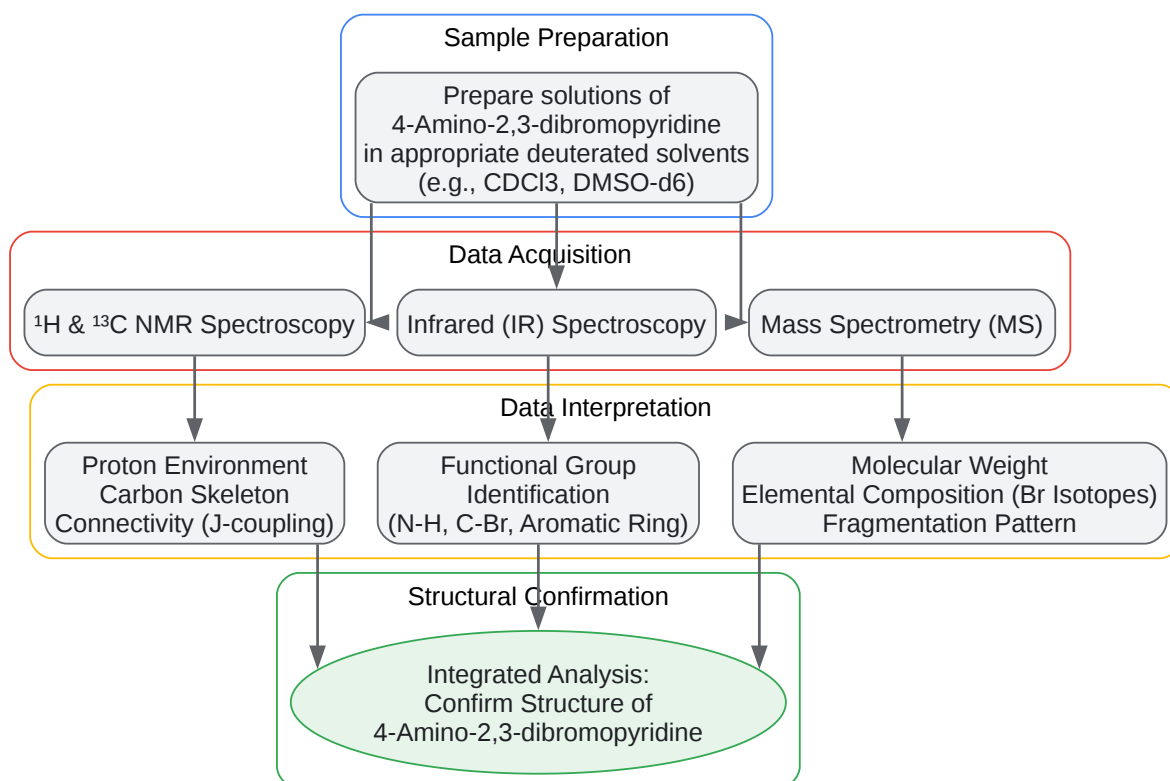
4-Amino-2,3-dibromopyridine is a halogenated heterocyclic amine, a class of compounds that serves as a versatile scaffold in medicinal chemistry and materials science.[1] The precise arrangement of the amino and dibromo substituents on the pyridine ring dictates its chemical reactivity, biological activity, and potential for forming complex molecular architectures.[2] Therefore, unambiguous structural confirmation is a critical first step in its application.

This guide provides a comprehensive walkthrough of the interpretation of the primary spectroscopic data—Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for **4-Amino-2,3-dibromopyridine**. We will not only present the expected data but also delve into the underlying principles, explaining how the electronic effects of the substituents manifest in each spectrum. This approach, grounded in first principles, provides a robust framework for the structural elucidation of this and other complex substituted heteroaromatics.

Integrated Analytical Workflow

A multi-technique approach is essential for confident structure verification. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation

creates a self-validating system.



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Caption: Workflow for the spectroscopic analysis of **4-Amino-2,3-dibromopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Amino-2,3-dibromopyridine**, we will examine both ^1H and ^{13}C NMR.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **4-Amino-2,3-dibromopyridine** in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H protons.[3]
- ¹H NMR Acquisition:
 - Utilize a standard single-pulse experiment on a 400 MHz or higher spectrometer.
 - Acquire 16-64 scans to ensure a good signal-to-noise ratio.
 - Set a relaxation delay of 1-2 seconds.[4]
- ¹³C NMR Acquisition:
 - Employ a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for each unique carbon.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[4]
 - Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

¹H NMR Spectroscopy: Probing the Proton Environment

The structure of **4-Amino-2,3-dibromopyridine** features three distinct types of protons: two aromatic protons on the pyridine ring and two protons of the primary amine.

Predicted ¹H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6	8.0 - 8.3	Doublet (d)	~5-6	1H
H-5	7.0 - 7.3	Doublet (d)	~5-6	1H
-NH ₂	4.5 - 5.5 (broad)	Singlet (s)	N/A	2H

Interpretation and Causality:

- Aromatic Protons (H-5 and H-6):
 - Chemical Shifts: The pyridine ring protons are generally found in the aromatic region (7-9 ppm).[5] In this molecule, H-6 is adjacent to the electronegative ring nitrogen, which strongly deshields it, pushing it downfield. H-5 is positioned further from the nitrogen. The amino group at C-4 is a powerful electron-donating group (EDG) through resonance, which increases electron density at the ortho (C-3, C-5) and para (C-6) positions, causing an upfield (shielding) shift.[6] Conversely, the two bromine atoms are electron-withdrawing through induction, deshielding nearby protons. The interplay of these effects results in H-6 being significantly downfield of H-5.
 - Multiplicity: H-5 and H-6 are adjacent to each other and will exhibit spin-spin coupling, splitting each other's signals into doublets. The expected coupling constant for ortho protons on a pyridine ring is typically in the range of 5-6 Hz.
- Amino Protons (-NH₂):
 - The protons of the amino group typically appear as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a non-polar solvent like CDCl₃, they are expected in the 4.5-5.5 ppm range.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The molecule has five unique carbon atoms in the pyridine ring. A proton-decoupled ¹³C NMR spectrum will show five distinct singlets.

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-4	150 - 155	Attached to the electron-donating $-\text{NH}_2$ group; significantly shielded relative to other substituted carbons.
C-6	148 - 152	Alpha to the ring nitrogen, causing a strong downfield shift.
C-5	115 - 120	Shielded by the ortho/para directing effects of the $-\text{NH}_2$ group.
C-2	110 - 115	Attached to bromine (heavy atom effect) and alpha to nitrogen, complex effects.
C-3	100 - 105	Attached to bromine and shielded by the ortho $-\text{NH}_2$ group.

Interpretation and Causality:

- Substituent Effects: The chemical shifts are governed by the electronic environment.[7]
 - C-4 (Amino-substituted): The carbon directly attached to the nitrogen of the amino group (the ipso-carbon) is significantly shifted downfield due to the electronegativity of nitrogen, but this is counteracted by resonance effects. Its final position around 150-155 ppm is characteristic for an amino-substituted aromatic carbon.[8]
 - C-2 & C-3 (Bromo-substituted): Carbons bonded to bromine experience a "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone. However, their position adjacent to other substituents complicates simple prediction.

- C-5 & C-6: C-6, being alpha to the ring nitrogen, is inherently deshielded and appears far downfield. C-5 is strongly shielded by the powerful electron-donating resonance of the C-4 amino group, pushing its signal significantly upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .[\[9\]](#)

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3450 - 3300	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)
1640 - 1600	N-H Scissoring (Bending)	Primary Amine (-NH ₂)
1580 - 1450	C=C and C=N Ring Stretching	Pyridine Aromatic Ring
1250 - 1020	C-N Stretch	Aryl-Amine
850 - 750	C-H Out-of-plane Bending	Substituted Aromatic
650 - 550	C-Br Stretch	Bromo-aromatic

Interpretation and Causality:

- **Amine Group Vibrations:** The most diagnostic peaks will be from the -NH₂ group. A pair of sharp-to-medium bands in the 3450-3300 cm^{-1} region confirms the presence of a primary

amine (asymmetric and symmetric N-H stretches).[10] A strong scissoring vibration around 1620 cm^{-1} is also characteristic.[9]

- Aromatic Ring: Multiple sharp bands between $1580\text{-}1450\text{ cm}^{-1}$ are indicative of the C=C and C=N stretching vibrations within the pyridine ring.[11]
- Carbon-Halogen Bond: The C-Br stretching vibration is expected in the fingerprint region, typically at low wavenumbers ($650\text{-}550\text{ cm}^{-1}$). Its presence supports the dibromo substitution.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern offers additional structural clues.

Experimental Protocol: MS Data Acquisition

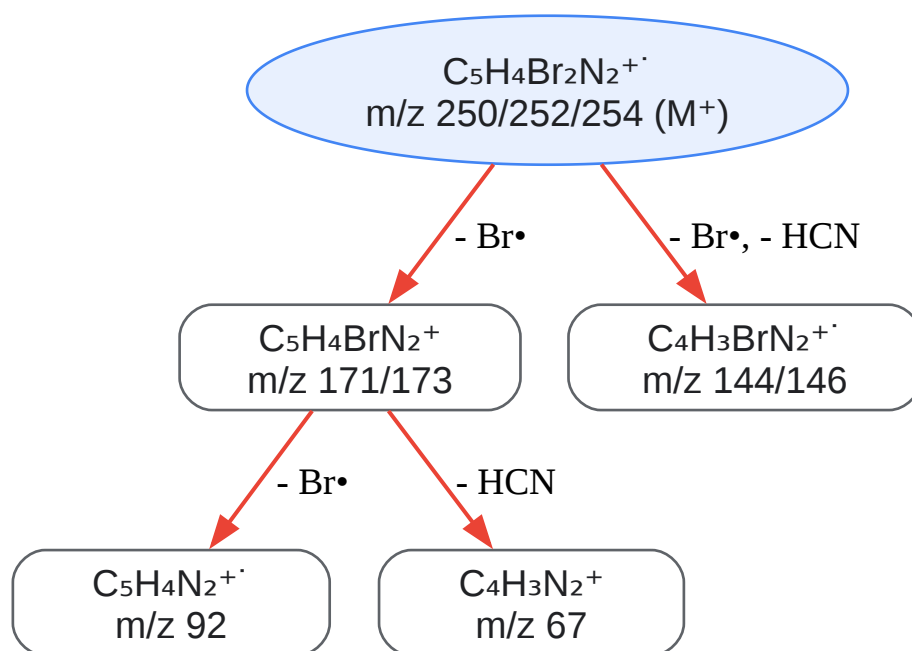
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.
- Analysis: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, ensuring sufficient resolution to observe the isotopic pattern.

Predicted Mass Spectrum Data

- Molecular Formula: $\text{C}_5\text{H}_4\text{Br}_2\text{N}_2$
 - Molecular Weight: 251.87 g/mol (using most common isotopes ^{12}C , ^1H , ^{79}Br , ^{14}N)
 - Molecular Ion (M^+): A prominent cluster of peaks will be observed around m/z 250, 252, and 254.
 - This pattern is the definitive signature of a molecule containing two bromine atoms. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance.
 - The relative intensities of the M^+ , $[\text{M}+2]^+$, and $[\text{M}+4]^+$ peaks will be approximately 1:2:1.
- [12]

Predicted Fragmentation Pathway

The fragmentation of the molecular ion provides corroborating structural evidence.[13]



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